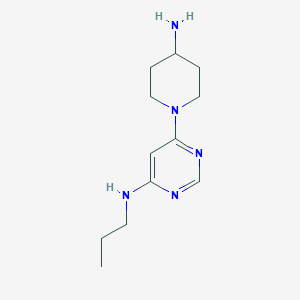

6-(4-aminopiperidin-1-il)-N-propilpirimidin-4-amina

Descripción general

Descripción

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Este compuesto, debido a su porción piperidina, es valioso en el descubrimiento de fármacos, particularmente por su posible uso en la síntesis de nuevos agentes farmacológicos. Los derivados de piperidina se han utilizado como agentes anticancerígenos, antivirales, antimaláricos y antimicrobianos .

Catálisis

Evaluación biológica

Como patrón de referencia, "6-(4-aminopiperidin-1-il)-N-propilpirimidin-4-amina" se utiliza para pruebas farmacéuticas para garantizar resultados precisos en los procesos de evaluación biológica .

Investigación anticancerígena

Los derivados de piperidina son conocidos por sus propiedades anticancerígenas. Este compuesto podría explorarse por su eficacia contra varios tipos de cáncer a través de ensayos preclínicos y clínicos .

Terapia para la enfermedad de Alzheimer

La estructura de este compuesto es similar a la de otros derivados de piperidina utilizados en la terapia de la enfermedad de Alzheimer, lo que sugiere posibles aplicaciones en este campo .

Aplicaciones antimicrobianas y antifúngicas

Sus características estructurales pueden prestarse a usos antimicrobianos y antifúngicos, contribuyendo al desarrollo de nuevos antibióticos o tratamientos para infecciones fúngicas .

Propiedades analgésicas y antiinflamatorias

Los derivados de piperidina a menudo presentan efectos analgésicos y antiinflamatorios, lo que podría ser un área de aplicación para este compuesto también .

Efectos antivirales y antimaláricos

Dado el amplio espectro farmacológico de los derivados de piperidina, este compuesto también puede encontrar uso en el desarrollo de fármacos antivirales y antimaláricos .

Mecanismo De Acción

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Based on the presence of the piperidine ring, it could potentially affect a wide range of pathways, given the broad therapeutic applications of piperidine derivatives .

Análisis Bioquímico

Biochemical Properties

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, including protein kinase B (PKB or Akt), which is involved in cell signaling pathways that regulate growth and survival . The interaction with PKB is characterized by ATP-competitive inhibition, which means that 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine competes with ATP for binding to the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K-PKB-mTOR pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine has been shown to affect gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may also interact with other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine can lead to sustained inhibition of PKB activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological changes have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and deamination . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics . The metabolites of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may also exhibit biological activity, contributing to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine can accumulate in certain organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may be targeted to specific subcellular compartments through post-translational modifications or binding to targeting signals . This localization is essential for the precise regulation of cellular processes and the effective inhibition of PKB activity .

Actividad Biológica

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of targeting specific kinases involved in disease processes. This compound has been studied for its effects on various biological targets, including the Plasmodium falciparum kinases PfGSK3 and PfPK6, which are crucial in malaria treatment strategies.

Biological Activity Overview

The biological activity of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine can be assessed through its interaction with specific enzymes and its efficacy in inhibiting pathogenic processes. The compound's structure suggests a potential for significant interactions with kinase targets, which are pivotal in cellular signaling pathways.

Enzymatic Activity

Recent studies have evaluated the compound's inhibitory activity against PfGSK3 and PfPK6. The results indicate variable potency across different analogues, suggesting that modifications to the compound can significantly influence its biological efficacy.

| Compound | PfGSK3 Inhibition (%) | PfPK6 Inhibition (%) |

|---|---|---|

| 6 | 33 | 100 |

| 4a | 100 | 100 |

| 4b | 89 | 92 |

| 4c | 89 | 100 |

Table 1: In Vitro Enzymatic Activity of Selected Pyrimidine Analogues .

Structure-Activity Relationship (SAR)

The structure of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine allows for various modifications that can enhance or diminish its activity against targeted kinases. For instance, the presence of specific substituents on the pyrimidine ring has shown to impact the potency against PfPK6 significantly.

Key Findings:

- Modifications to the piperidine ring can lead to substantial changes in kinase activity.

- The unaltered piperidinyl ring is crucial for maintaining activity against PfGSK3, while certain substitutions can enhance potency against PfPK6.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in preclinical models. These studies highlight the importance of targeting PfGSK3 and PfPK6 as novel strategies for combating malaria, especially in light of rising resistance to traditional therapies.

Example Case Study:

In a recent study involving murine models, the administration of analogues similar to 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine demonstrated significant reductions in parasitemia levels compared to controls. This suggests that compounds targeting these kinases could provide new avenues for treatment.

Propiedades

IUPAC Name |

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSATIFRSCRIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC=N1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.